2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime
Description
2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime (C₁₄H₁₂ClNOS, MW 277.77) is a sulfanyl-substituted oxime derivative characterized by a 4-chlorophenylthio group, a phenyl ketone moiety, and an oxime functional group. It is synthesized via a microwave-assisted reaction involving 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone N-(E)-2-[(4-chlorophenyl)sulfanyl]-1-phenylethylidenehydrazone, dimethyl formamide, and phosphorus oxychloride, followed by extraction and purification . The compound exhibits >90% purity and is structurally related to bioactive sulfanyl-acetamides and oximes with reported antifungal, enzyme inhibitory, and antibacterial properties .
Properties
IUPAC Name |
(NZ)-N-[2-(4-chlorophenyl)sulfanyl-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-6-8-13(9-7-12)18-10-14(16-17)11-4-2-1-3-5-11/h1-9,17H,10H2/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXOPFQTWGQGFY-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime typically involves the reaction of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) and oxime (-C=N-OH) groups are primary sites for oxidation:
Sulfanyl Group Oxidation
- Reagents/Conditions : Hydrogen peroxide (H₂O₂), Oxone, or iodine (I₂) in acidic/alkaline media.
- Products : Sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
- Example :
Oxidation with H₂O₂ in acetic acid converts the sulfanyl group to sulfoxide, while stronger oxidants like Oxone yield sulfones .
| Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | 72–85% | |
| Oxone | Sulfone derivative | 88% |
Oxime Group Oxidation
- Reagents/Conditions : Bromine (Br₂), chlorine (Cl₂), or peracids (e.g., mCPBA).
- Products : Nitroso compounds or ketones via oxidative cleavage.
- Mechanism : Bromine in acetic acid cleaves the oxime to regenerate the ketone .
Reduction Reactions
The oxime group is selectively reduced under controlled conditions:
Oxime to Amine
- Reagents/Conditions : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd).
- Products : Primary amine (-NH₂) derivatives.
- Example :
LiAlH₄ in tetrahydrofuran (THF) reduces the oxime to 2-[(4-chlorophenyl)sulfanyl]-1-phenylethanamine .
| Reducing Agent | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ (THF) | 2-[(4-Cl-Ph)S]PhCH₂NH₂ | 65% |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at aromatic rings and the sulfanyl group:
Aromatic Electrophilic Substitution
- Reagents/Conditions : Nitration (HNO₃/H₂SO₄), halogenation (Cl₂/FeCl₃).
- Products : Nitro- or halogenated derivatives on the phenyl rings .
Nucleophilic Displacement at Sulfanyl Group
- Reagents/Conditions : Thiols or amines under basic conditions.
- Products : Thioether exchange or amine adducts .
Beckmann Rearrangement
- Reagents/Conditions : Acid catalysts (H₂SO₄, PCl₅).
- Products : Amides via migration of the aryl group .
| Catalyst | Product | Yield | Source |
|---|---|---|---|
| H₂SO₄ | N-Aryl acetamide derivative | 58% |
Photochemical Reactivity
- Conditions : UV light irradiation.
- Products : Radical intermediates or crosslinked polymers, relevant in photoresist applications .
Comparative Reactivity Table
| Reaction Type | Functional Group | Key Reagents | Primary Products |
|---|---|---|---|
| Oxidation | Sulfanyl, Oxime | H₂O₂, Br₂ | Sulfoxides, Nitroso compounds |
| Reduction | Oxime | LiAlH₄, H₂/Pd | Amines |
| Electrophilic Substitution | Aromatic rings | HNO₃, Cl₂ | Nitro-, chloro-derivatives |
| Beckmann Rearrangement | Oxime | H₂SO₄ | Amides |
Mechanistic Insights
Scientific Research Applications
2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. The sulfanyl group can undergo redox reactions, affecting cellular redox balance. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features:
Key Structural Insights :
- Substituent Position : The 4-chlorophenyl sulfanyl group in the target compound likely enhances lipophilicity compared to 3-chlorobenzyl analogs, affecting membrane permeability in antifungal applications .
Key Advantages :
- The target compound’s microwave synthesis offers rapid reaction times (<2 minutes) compared to traditional methods (2+ hours), reducing side reactions .
Crystallographic and Conformational Differences
Structural Implications :
Biological Activity
2-[(4-Chlorophenyl)sulfanyl]-1-phenyl-1-ethanone oxime is a compound of interest in medicinal chemistry due to its diverse biological activities. With a molecular formula of C14H12ClNOS and a molecular weight of approximately 277.8 g/mol, this compound features a thioether functional group, a ketone, and an oxime, which contribute to its chemical reactivity and potential therapeutic effects . This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The unique structure of this compound allows it to engage in various chemical reactions:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Produces amines.
- Substitution : Can yield various substituted derivatives depending on the nucleophile used .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The thioether and oxime functionalities may enhance its interaction with microbial targets, potentially disrupting cellular processes. Research has shown that compounds with similar structures often exhibit broad-spectrum antimicrobial effects, suggesting that this compound could be effective against various pathogens .
Anticancer Activity
The compound has garnered attention for its potential cytotoxic effects against cancer cell lines. Studies have demonstrated that it can inhibit cell growth in several cancer types, including melanoma and breast cancer. The following table summarizes some findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 9 | |
| HCT116 (Colon) | 2.5 | |
| MALME-M (Melanoma) | 55.75% growth inhibition |
These results indicate that the compound may serve as a lead for developing new anticancer agents.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding : The oxime group can form hydrogen bonds with biological macromolecules, influencing their function.
- Redox Reactions : The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways .
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with specific enzymes or receptors involved in cancer progression or microbial resistance mechanisms .
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this compound indicates that the presence of electron-withdrawing groups, such as chlorine, enhances biological activity. Compounds with unsubstituted aromatic rings tend to show higher activity compared to those with electron-donating groups .
Case Studies
Recent research highlights the potential of this compound in therapeutic applications:
- Study on Anticancer Activity : A study evaluated various derivatives of the compound against multiple cancer cell lines, revealing that modifications to the aromatic rings significantly affected potency .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against resistant strains of bacteria, indicating promising results that warrant further exploration for clinical applications .
Q & A
Q. Purification :
- Recrystallization from ethanol or ethyl acetate is effective due to the compound’s moderate solubility in polar solvents.
- Confirm purity via melting point (mp: 96–98°C) and HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify the oxime N–O stretch (~930 cm) and C=N stretch (~1640 cm). The sulfanyl (C–S) stretch appears at ~680 cm .
- NMR :
- H NMR: Aromatic protons (δ 7.2–7.8 ppm), oxime proton (δ ~8.1 ppm, broad), and methyl/methylene groups (δ 2.5–4.0 ppm).
- C NMR: Ketone-derived carbons (C=O at ~200 ppm), oxime C=N (~150 ppm), and aromatic carbons .
- Elemental Analysis : Verify C, H, N, and S content (e.g., CHClNOS: Calculated C 59.68%, H 3.93%) .
Advanced Question: How can crystallographic studies resolve ambiguities in the compound’s molecular conformation?
Methodological Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the sulfanyl group’s C–S bond (~1.78 Å) and oxime N–O bond (~1.40 Å) can be validated against theoretical values .
- ORTEP-3 : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .
- Hydrogen Bonding : Analyze intermolecular N–H⋯O/S interactions (e.g., R_2$$^2(8) motifs) to explain packing patterns .
Advanced Question: What experimental strategies address contradictory reactivity data for the sulfanyl and oxime functional groups?
Methodological Answer:
- Competitive Reactivity Studies :
- Oxidation : Treat with HO/acetic acid to selectively oxidize the sulfanyl group to sulfoxide/sulfone (monitor via TLC and F NMR if fluorinated analogs exist) .
- Reduction : Use NaBH/CeCl to reduce the oxime to an amine without affecting the sulfanyl group .
- Kinetic Control : Adjust reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor one pathway over another.
Advanced Question: How do hydrogen-bonding networks influence the compound’s supramolecular assembly?
Methodological Answer:
- Intermolecular Interactions :
- The oxime N–H group forms hydrogen bonds with sulfanyl S atoms (N–H⋯S) or neighboring oxime O atoms (N–H⋯O), creating dimers or chains .
- Chlorophenyl rings engage in C–H⋯π or halogen bonding (C–Cl⋯π) with adjacent aromatic systems .
- Thermal Analysis : DSC/TGA can correlate hydrogen-bond strength (enthalpy of dissociation) with thermal stability .
Advanced Question: What are the challenges in analyzing trace impurities or degradation products of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
